molecular formula C23H20O2 B12563548 4-(4-Benzoylphenyl)-1-phenylbutan-1-one CAS No. 143859-51-2

4-(4-Benzoylphenyl)-1-phenylbutan-1-one

Cat. No.: B12563548
CAS No.: 143859-51-2
M. Wt: 328.4 g/mol
InChI Key: PSLCWRSLQRWEOV-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as intermediates in the synthesis of various chemical compounds. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one typically involves the reaction of 4-benzoylphenyl methacrylate with appropriate reagents. One common method is the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the desired product with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as dispersion polymerization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as resuscitation promoting factors (Rpfs), which are involved in bacterial cell division . This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzoylphenyl)-1-phenylbutan-1-one stands out due to its unique structure, which combines the properties of benzophenone with additional functional groups. This makes it a versatile compound with a wide range of applications in various fields of research and industry.

Properties

CAS No.

143859-51-2

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-(4-benzoylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C23H20O2/c24-22(19-9-3-1-4-10-19)13-7-8-18-14-16-21(17-15-18)23(25)20-11-5-2-6-12-20/h1-6,9-12,14-17H,7-8,13H2

InChI Key

PSLCWRSLQRWEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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